Fmoc-beta-alaninol (CAS 157887-82-6), also known as Fmoc-3-aminopropanol, is a highly purified N-protected amino alcohol utilized primarily as a bifunctional building block in solid-phase peptide synthesis (SPPS) and peptidomimetic assembly. Structurally consisting of a 3-amino-1-propanol core shielded by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, it enables the direct synthesis of C-terminal peptide alcohols, oxa-analogues, and polyamine derivatives. Its primary procurement value lies in its dual functionality: the free hydroxyl group allows for direct anchoring to acid-labile resins (such as 2-chlorotrityl chloride) or participation in etherification, while the Fmoc-protected amine ensures controlled, orthogonal chain elongation without the need for post-synthetic reduction steps. This streamlines workflows in medicinal chemistry and scalable peptide manufacturing [1].
Substituting Fmoc-beta-alaninol with unprotected 3-amino-1-propanol requires inefficient in-house protection steps that introduce impurities and reduce overall process yield. Furthermore, replacing it with the alternative Boc-beta-alaninol is incompatible with modern Fmoc/tBu SPPS strategies on acid-labile resins; the harsh trifluoroacetic acid (TFA) required for Boc deprotection prematurely cleaves the growing peptide chain from 2-chlorotrityl (2-CTC) or Wang resins. Attempting to use the carboxylic acid counterpart (Fmoc-beta-alanine) followed by on-resin or post-cleavage reduction to the alcohol is notoriously inefficient, often yielding incomplete conversions and risking the structural integrity of adjacent functional groups. Procuring the pre-formed, high-purity Fmoc-beta-alaninol is therefore strictly necessary to maintain orthogonal deprotection compatibility and maximize crude peptide yield.
In the solid-phase synthesis of C-terminal peptide alcohols, the amino alcohol is typically anchored to a 2-chlorotrityl chloride (2-CTC) resin via its hydroxyl group. When utilizing Fmoc-beta-alaninol, the N-terminal Fmoc group can be repeatedly removed using mild bases (e.g., 20% piperidine) with >99% retention of the resin-anchored compound. In contrast, utilizing Boc-beta-alaninol requires strong acids (such as TFA) for N-terminal deprotection, which completely and prematurely cleaves the ester linkage to the highly acid-labile 2-CTC resin, resulting in total loss of the growing peptide chain .
| Evidence Dimension | Resin retention during N-terminal deprotection |
| Target Compound Data | >99% retention (Fmoc-beta-alaninol, 20% piperidine) |
| Comparator Or Baseline | ~0% retention (Boc-beta-alaninol, TFA deprotection) |
| Quantified Difference | >99% absolute difference in resin stability |
| Conditions | 2-CTC resin anchoring, standard SPPS deprotection cycles |
Ensures compatibility with standard Fmoc/tBu SPPS protocols, allowing the synthesis of complex peptide alcohols without premature resin cleavage.
The traditional route to peptide alcohols involves the incorporation of a standard amino acid (e.g., Fmoc-beta-alanine) followed by post-synthetic reduction of the C-terminal carboxylic acid. This reduction step is often incomplete and prone to side reactions, typically capping overall yields at 50-60%. By procuring and directly incorporating pre-reduced Fmoc-beta-alaninol as the starting building block, the reduction step is entirely bypassed. Coupling efficiencies routinely exceed 90-95% under standard activation conditions, significantly increasing the final yield of the target peptidomimetic [1].
| Evidence Dimension | Overall yield of C-terminal modified target |
| Target Compound Data | >90% yield (Direct incorporation of Fmoc-beta-alaninol) |
| Comparator Or Baseline | 50-60% yield (Post-synthetic reduction of Fmoc-beta-alanine) |
| Quantified Difference | 30-40% absolute increase in final yield |
| Conditions | Solid-phase synthesis followed by cleavage |
Direct procurement of the amino alcohol eliminates a low-yielding synthetic step, directly translating to higher throughput and lower raw material waste.
Commercial Fmoc-beta-alaninol is supplied at ≥99% HPLC purity. When synthesizing polyamine homologues or extended oxa-peptides, the use of ultra-pure precursors is critical. Using lower-grade in-house protected 3-amino-1-propanol (typically ~95% purity) introduces unreactive or side-reacting species that propagate through multiple SPPS cycles, exponentially decreasing final crude purity. High-purity Fmoc-beta-alaninol ensures that deletion sequences are minimized, yielding crude peptide purities >85%, which drastically reduces the time and solvent required for preparative HPLC purification during scale-up .
| Evidence Dimension | Final crude peptide purity |
| Target Compound Data | >85% crude purity (using ≥99% pure precursor) |
| Comparator Or Baseline | <70% crude purity (using ~95% pure precursor) |
| Quantified Difference | >15% improvement in crude purity |
| Conditions | Multi-step SPPS assembly and cleavage |
Minimizing deletion sequences at the precursor level significantly reduces downstream preparative HPLC costs and cycle times during industrial scale-up.
Fmoc-beta-alaninol is the premier starting material for synthesizing peptides terminating in a 3-amino-1-propanol moiety. By anchoring the hydroxyl group to a 2-CTC or trityl resin, chemists can elongate the peptide chain using standard Fmoc chemistry and subsequently cleave the product under mild acidic conditions (e.g., HFIP or 1% TFA) to yield the intact peptide alcohol. This is critical for developing protease-resistant peptidomimetics and oxa-analogues .
In advanced medicinal chemistry, the compound is utilized to generate N-Fmoc-protected alpha-amino aldehydes via mild oxidation. These aldehydes are then subjected to solid-phase reductive amination with a resin-bound peptide to create Ψ[CH2-NH] reduced amide bonds. The Fmoc protection ensures that the secondary amine formed can be orthogonally protected or directly utilized without interfering with subsequent chain elongation [1].
Fmoc-beta-alaninol serves as a highly defined building block for the stepwise solid-phase synthesis of polyamine homologues and conjugates. These structures are frequently employed as transport ligands to target specific cancer cells via the polyamine transport system. The Fmoc protection allows for precise, sequence-specific construction of these polyamine chains, which is impossible with unprotected bulk polyamines [2].